molecular formula C8H6F3NO4 B1475090 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene CAS No. 1261764-67-3

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B1475090
CAS No.: 1261764-67-3
M. Wt: 237.13 g/mol
InChI Key: BUIXEGMYVONDJE-UHFFFAOYSA-N
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Description

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6F3NO4 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific conditions of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in the inflammatory response, leading to changes in cytokine production. Additionally, this compound can disrupt normal cellular metabolism by interfering with the function of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cell viability and function, with some cells exhibiting increased oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s lipophilicity also affects its distribution, with higher lipophilicity leading to greater accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

2-methoxy-1-nitro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4/c1-15-7-5(12(13)14)3-2-4-6(7)16-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIXEGMYVONDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.